molecular formula C18H24FN3O B166974 Penflufen CAS No. 494793-67-8

Penflufen

Cat. No. B166974
CAS RN: 494793-67-8
M. Wt: 317.4 g/mol
InChI Key: GOFJDXZZHFNFLV-UHFFFAOYSA-N
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Description

Penflufen is an active substance used for the control of wood-rotting fungi . It is a highly efficient, broad-spectrum succinate dehydrogenase inhibitor .


Synthesis Analysis

Penflufen is a chiral pesticide. The differences of residue behaviors between two enantiomers in living organisms have been systematically studied . Reversed-phase liquid chromatography-mass spectrometry (LC-MS) was used to separate the enantiomers of penflufen, and the absolute configuration of the enantiomer was analyzed .


Molecular Structure Analysis

The molecular formula of Penflufen is C18H24FN3O . The molecular weight is 317.4 g/mol . The InChI is InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23) .


Chemical Reactions Analysis

The results of stereoselective degradation of penflufen in the three matrices showed that there was little difference in the degradation of the two enantiomers in wheat and cabbage, while R - (+)-penflufen was degraded preferentially in spinach .

Scientific Research Applications

Fungicide in Agriculture

Penflufen is a highly efficient, broad-spectrum succinate dehydrogenase inhibitor . It has been increasingly used as a fungicide due to the rise in pesticide resistance . It has shown good bioactivity against Fusarium fujikuroi, a fungus that causes bakanae disease of rice .

Stereoselective Analysis

Penflufen is a chiral pesticide, meaning it has two enantiomers (mirror-image molecules). The residue behaviors of these two enantiomers in living organisms have been systematically studied . For instance, reversed-phase liquid chromatography-mass spectrometry (LC-MS) was used to separate the enantiomers of penflufen .

Environmental Impact

Residues that remain in the environment after the use of penflufen can impact human health . Therefore, understanding the degradation of penflufen in different matrices is crucial. For example, there was little difference in the degradation of the two enantiomers in wheat and cabbage, while R-(+)-penflufen was degraded preferentially in spinach .

Resistance Management

The development of resistance to widely applied fungicides has led to the evaluation of penflufen’s potential in controlling F. fujikuroi infections . Sensitivities to penflufen among F. fujikuroi isolates surprisingly exhibited bimodal distributions, indicating the presence of natural resistance .

Cross-Resistance Study

Cross-resistance was not observed between penflufen and two fungicides that have been extensively applied in the field, including prochloraz (a DMI) and phenamacril (a 2-cyanoacrylate fungicide), nor with the three SDHIs, fluopyram, benzovindiflupyr, and pydiflumetofen . This informs the potential application of penflufen for managing crop diseases and understanding possible resistance mechanisms among pathogens .

Toxicology Study

In the rat and mouse, following 104 week/78 week exposure periods at dose levels up to and/or greater than the limit dose, there was no increase in the incidence of liver or thyroid tumors . This suggests that penflufen might have a relatively low toxicity profile, which is an important consideration for its use and regulatory approval .

Mechanism of Action

Target of Action

Penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide , primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .

Mode of Action

Penflufen acts by inhibiting the activity of succinate dehydrogenase . This inhibition blocks the electron transport in the respiratory chain of the fungal cells . As a result, the cells are unable to produce energy, which hinders fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by penflufen is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). By inhibiting succinate dehydrogenase, penflufen disrupts this cycle, leading to a decrease in ATP production and an energy deficit in the fungal cells . This energy deficit inhibits the growth and proliferation of the fungi .

Pharmacokinetics

It is known that penflufen is a systemic fungicide . This suggests that after application, penflufen is absorbed and distributed within the plant, providing protection against fungal pathogens .

Result of Action

The primary result of penflufen’s action is the effective inhibition of fungal growth . It has been shown to exhibit good bioactivity against certain fungi, such as Fusarium fujikuroi, a fungus that causes bakanae disease in rice . In addition to inhibiting mycelial growth, penflufen effectively inhibits the production of conidia, a type of fungal spore .

Action Environment

The efficacy and stability of penflufen can be influenced by various environmental factors. For instance, the presence of the host plant and a favorable environment are necessary for fungi to infect the crop . Therefore, the effectiveness of penflufen may be influenced by these factors. Additionally, the penflufen label carries enforceable language related to direct application to surface waters and equipment cleaning, indicating that environmental considerations are important for its use .

Safety and Hazards

Penflufen is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It also has potential ecological risks to aquatic organisms .

Future Directions

The high persistence and medium mobility of penflufen in soils might lead to potential groundwater contamination, which is noteworthy . In case future uses of penflufen would lead to a higher consumer exposure, further information regarding the impact of plant and/or livestock metabolism on the isomer ratio might be required .

properties

IUPAC Name

5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJDXZZHFNFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058107
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penflufen

CAS RN

494793-67-8
Record name Penflufen
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Penflufen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen
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Record name PENFLUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 0.221 g (1.16 mmol) of copper iodide, 3.21 g (23.22 mmol) of potash and 2.189 g of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide is admixed under argon with 330 mg (2.322 mmol) of N,N′-dimethyl-1,2-cyclohexanediamine, 2.8 g (11.6 mmol) of 1-bromo-2-(1,3-dimethylbutyl)benzene and 30 ml of toluene. After boiling under reflux for one day, the mixture is poured onto water and 10 ml of a 5% EDTA solution. Subsequently, the mixture is extracted three times with ethyl acetate and concentrated by evaporation under reduced pressure. The oily residue is dissolved in toluene and stirred into n-hexane. After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the theoretical yield) of N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide are obtained with a purity (HPLC) of 99%.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.21 g
Type
reactant
Reaction Step Four
Name
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Quantity
2.189 g
Type
reactant
Reaction Step Four
Quantity
0.221 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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